Product packaging for Isoquinoline-5,6-diamine(Cat. No.:CAS No. 140192-89-8)

Isoquinoline-5,6-diamine

Cat. No.: B130882
CAS No.: 140192-89-8
M. Wt: 159.19 g/mol
InChI Key: IXGBYFWUZTWDPJ-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Contemporary Organic Chemistry

The isoquinoline framework is a cornerstone of modern synthetic organic chemistry due to its prevalence in a wide range of bioactive natural products, particularly alkaloids like papaverine (B1678415) and morphine. thieme-connect.deuop.edu.pk This has spurred the development of numerous synthetic methodologies, from classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses to more modern transition-metal-catalyzed approaches, to construct this versatile scaffold. wikipedia.orgresearchgate.netbohrium.com

The inherent reactivity of the isoquinoline ring system, characterized by its electron-withdrawing nitrogen atom, influences the chemical shifts and reactivity of its constituent atoms, making it a versatile template for functionalization. thieme-connect.de The ability to introduce a variety of substituents at different positions on the isoquinoline nucleus allows for the fine-tuning of its steric and electronic properties, which is crucial for modulating its interaction with biological targets and its performance in material applications. rsc.orgnih.gov Consequently, the isoquinoline scaffold is a subject of intense research, with a continuous stream of new synthetic strategies and applications being reported. researchgate.netnih.gov

The broad spectrum of pharmacological activities associated with isoquinoline derivatives underscores their importance in medicinal chemistry. nih.gov These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, among others. nih.govamerigoscientific.com The structural diversity of the isoquinoline family allows for the exploration of vast chemical space in the quest for novel therapeutic agents. rsc.org

Overview of Isoquinoline-5,6-diamine as a Foundational Chemical Entity

Within the extensive family of isoquinoline derivatives, this compound emerges as a significant, though less extensively studied, chemical entity. This compound is characterized by the presence of two amino groups at the 5 and 6 positions of the isoquinoline core. guidechem.com The strategic placement of these diamine functionalities imparts unique chemical reactivity and potential for further elaboration into more complex molecular architectures.

This compound serves as a valuable synthon, or building block, in organic synthesis. The presence of two nucleophilic amino groups allows for a variety of chemical transformations, including the formation of fused heterocyclic systems. For instance, the reaction of isoquinoline-5,8-diamine (B3184429) can lead to the formation of isoquinoline-5,8-dione, a rather unstable compound. thieme-connect.de

The physical and chemical properties of this compound are critical to its application in research. While specific data for this particular diamine is not extensively documented in readily available literature, general properties of isoquinolines and related diaminoquinolines can provide some insight. Isoquinoline itself is a colorless solid with a low melting point and is soluble in many organic solvents. uop.edu.pk The diamino-substituted derivatives are expected to be solids with distinct reactivity profiles owing to the electron-donating nature of the amino groups.

Table 1: General Properties of Isoquinoline

PropertyValue
Molecular FormulaC9H7N
Molar Mass129.16 g/mol
AppearanceColorless oily liquid or hygroscopic platelets
Melting Point26–28 °C
Boiling Point242 °C
Basicity (pKa of conjugate acid)5.14

Note: This table represents the properties of the parent isoquinoline compound. wikipedia.org Specific data for this compound may vary.

Scope and Research Objectives for this compound

The primary research interest in this compound lies in its potential as a precursor for the synthesis of novel heterocyclic compounds with diverse applications. The adjacent amino groups provide a reactive handle for constructing fused ring systems, such as pyrazines or other nitrogen-containing heterocycles, by reacting with appropriate diketones or their equivalents.

Key research objectives for this compound include:

Development of efficient and scalable synthetic routes to access this diamine, as its availability is crucial for further investigation.

Exploration of its reactivity in various chemical transformations to understand its synthetic utility.

Synthesis of novel fused heterocyclic systems derived from this compound and evaluation of their chemical and physical properties.

Investigation of the biological activity of its derivatives, particularly in areas where other isoquinoline compounds have shown promise, such as in the development of enzyme inhibitors or antimicrobial agents.

Exploration of its potential in materials science , for example, as a building block for organic electronic materials or as a ligand for metal complexes.

The study of this compound and its derivatives represents a promising avenue for the discovery of new molecules with valuable biological and material properties, further expanding the chemical space and utility of the versatile isoquinoline scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B130882 Isoquinoline-5,6-diamine CAS No. 140192-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isoquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBYFWUZTWDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567381
Record name Isoquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140192-89-8
Record name Isoquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Isoquinoline 5,6 Diamine and Its Derivatives

De Novo Synthesis Approaches to the Isoquinoline-5,6-diamine Core

De novo synthesis offers a powerful strategy for accessing specifically substituted isoquinolines by constructing the bicyclic ring system from acyclic or monocyclic precursors that already contain the desired substitution pattern or precursors to it.

Strategies for Di-amino Functionalization of Isoquinoline (B145761) Ring Systems

Direct di-amino functionalization of an unsubstituted isoquinoline ring to yield the 5,6-diamine is not a straightforward process due to the inherent reactivity patterns of the isoquinoline nucleus. Electrophilic substitution on isoquinoline typically occurs at the 5- and 8-positions youtube.comquimicaorganica.orgquora.com. This makes the direct introduction of functional groups, such as nitro groups (which can be later reduced to amines), at the 5 and 6 positions simultaneously a significant challenge.

A plausible and more controlled approach involves a stepwise functionalization strategy. This would begin with the synthesis of a monosubstituted isoquinoline, which then directs the introduction of the second substituent. For instance, the synthesis could proceed through the following conceptual steps:

Nitration of Isoquinoline: The initial step would be the nitration of isoquinoline to produce a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline (B1594253) quimicaorganica.orgiust.ac.irimperial.ac.uk.

Separation of Isomers: The 5-nitroisoquinoline isomer would then be separated from the 8-nitroisoquinoline.

Introduction of a Second Functional Group: The 5-nitroisoquinoline would then undergo a second reaction to introduce a functional group at the 6-position. This is the most challenging step due to the deactivating nature of the nitro group. However, nucleophilic aromatic substitution (SNH) reactions have shown promise. For example, the SNH amidation of 5-nitroisoquinoline has been reported to yield 5-nitrosoisoquinoline-6-amine derivatives under certain conditions nih.gov.

Reduction: The final step would involve the reduction of the nitro and any other intermediate groups to the desired amino groups.

This stepwise approach, while multi-stepped, allows for greater control over the regiochemistry of the final product.

Regioselective Introduction of Amino Groups at the 5,6-Positions

Achieving the regioselective introduction of two amino groups at the 5,6-positions during the construction of the isoquinoline ring is a more direct de novo strategy. This approach relies on starting with a benzene (B151609) derivative that already possesses the necessary 3,4-disubstitution pattern, which will ultimately become the 5,6-positions of the isoquinoline.

A hypothetical synthetic pathway could involve the use of a 3,4-disubstituted phenethylamine (B48288) derivative as a key precursor in a classical isoquinoline synthesis. For example, a 3,4-dinitrophenethylamine could be utilized in a Bischler-Napieralski or Pictet-Spengler reaction to form a 5,6-dinitro-dihydroisoquinoline or 5,6-dinitro-tetrahydroisoquinoline, respectively. Subsequent dehydrogenation (if necessary) and reduction of the nitro groups would then yield the target this compound.

The success of this strategy hinges on the availability and stability of the appropriately substituted starting materials, such as 3,4-diaminobenzaldehyde (B12967015) or a protected derivative, for use in reactions like the Pomeranz–Fritsch synthesis thermofisher.comquimicaorganica.orgwikipedia.orgresearchgate.netthermofisher.com.

Classical Isoquinoline Synthesis Reactions for Precursor Development

The development of precursors to this compound, such as dinitro or other appropriately substituted isoquinolines, relies on well-established classical reactions for the formation of the isoquinoline core.

Bischler–Napieralski Cyclization and its Modifications

The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines, which can then be aromatized to isoquinolines organicreactions.orgnrochemistry.comwikipedia.orgjk-sci.comrsc.orgorganic-chemistry.orgpharmaguideline.com. The reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent.

Reaction Component Description
Starting Material A β-phenylethylamide, which can be prepared by the acylation of a β-phenylethylamine.
Reagent A dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or polyphosphoric acid (PPA).
Intermediate A 3,4-dihydroisoquinoline.
Final Product An isoquinoline, obtained after oxidation of the dihydroisoquinoline intermediate.

For the synthesis of a precursor to this compound, one would start with a phenethylamine bearing electron-withdrawing groups (like nitro groups) at the 3 and 4 positions. The presence of these deactivating groups can make the cyclization step more challenging, often requiring stronger acidic conditions and higher temperatures jk-sci.com.

Pomeranz–Fritsch and Pictet–Spengler Reactions in Context

The Pomeranz–Fritsch and Pictet–Spengler reactions are also cornerstone methods for isoquinoline synthesis.

The Pomeranz–Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde diethyl acetal, to yield an isoquinoline thermofisher.comwikipedia.orgresearchgate.netthermofisher.com. To synthesize a 5,6-disubstituted isoquinoline, a 3,4-disubstituted benzaldehyde would be the required starting material.

Pomeranz–Fritsch Reaction
Starting Materials Benzaldehyde (or a substituted derivative) and an aminoacetaldehyde acetal.
Conditions Strong acid (e.g., sulfuric acid).
Product Isoquinoline (or a substituted derivative).

The Pictet–Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization pharmaguideline.comwikipedia.orgname-reaction.comnrochemistry.comnih.govjk-sci.com. Similar to the Bischler-Napieralski reaction, a 3,4-disubstituted phenethylamine would be the necessary precursor for a 5,6-disubstituted tetrahydroisoquinoline, which could then be aromatized. The reaction is generally favored by electron-donating groups on the aromatic ring, so the presence of deactivating groups would necessitate harsher reaction conditions wikipedia.orgjk-sci.com.

Pictet–Spengler Reaction
Starting Materials A β-arylethylamine and an aldehyde or ketone.
Conditions Acid catalyst (protic or Lewis acid).
Product A tetrahydroisoquinoline.

Intramolecular Aza Wittig Reactions for Isoquinoline Formation

The intramolecular aza-Wittig reaction offers a milder alternative for the synthesis of the isoquinoline ring system. This reaction typically involves the cyclization of an iminophosphorane derived from an azide. The starting material would be a suitably substituted o-alkenyl or o-acylphenyl azide. The reaction proceeds under neutral conditions and often provides good yields of the isoquinoline product. While not as commonly cited for the synthesis of simple isoquinolines as the other classical methods, its tolerance for a variety of functional groups could make it a viable option for the synthesis of complex or highly functionalized isoquinoline derivatives.

Advanced Synthetic Protocols for this compound Derivatives

Modern organic synthesis provides a variety of sophisticated methods for the construction of complex heterocyclic frameworks like isoquinoline. These protocols offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities, which are crucial for creating derivatives of this compound.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of all starting materials. rsc.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. rsc.org For the synthesis of isoquinoline-related scaffolds, MCRs provide a powerful tool for constructing the core heterocyclic system in a convergent manner. rsc.org

One notable example is the three-component domino reaction for the synthesis of C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. researchgate.net This reaction proceeds by combining 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various CH acids under microwave irradiation. researchgate.net Such domino processes, where subsequent reactions occur without the need for isolating intermediates, exemplify the efficiency of MCRs in building complex fused heterocyclic systems related to the isoquinoline framework. researchgate.net

Reaction Type Components Product Type Key Features
Three-Component Domino Reaction1-Aroyl-3,4-dihydroisoquinolines, Dimethyl acetylenedicarboxylate, CH acidsC³-Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolinesMicrowave-assisted, Domino process, High complexity generation researchgate.net
General MCRs for N-HeterocyclesVaries (e.g., Povarov, Ugi reactions)Diverse quinoline (B57606) and isoquinoline scaffoldsHigh atom economy, Convergent synthesis, Structural diversity rsc.org

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of isoquinoline and isoquinolone frameworks through efficient coupling and annulation reactions. mdpi.com These methods often involve the activation of C-H bonds, allowing for direct and atom-economical ring formation. mdpi.com Catalysts based on rhodium, ruthenium, palladium, and copper have been extensively studied for these transformations. mdpi.com

Annulation protocols, particularly [4+2] intermolecular annulations, are effective for creating the isoquinolone ring system. mdpi.com For instance, transition-metal-catalyzed annulation of N-alkoxybenzamides with alkynes via C–H/N–O bond cleavage provides direct access to N–H isoquinolones. mdpi.com Similarly, copper-catalyzed reactions of ortho-halobenzamides with β-keto esters can yield 3,4-disubstituted N–H isoquinolone derivatives. mdpi.com Palladium-catalyzed strategies have also been developed, using norbornadiene as an acetylene (B1199291) equivalent for the synthesis of 3,4-unsubstituted N-benzyl isoquinolones from ortho-chlorobenzamides. mdpi.com

Catalyst System Reactants Reaction Type Product
[Cp*RhCl₂]₂, [RuCl₂(p-cymene)]₂Benzamides and AlkynesIntermolecular AnnulationPolycyclic-fused Isoquinolones mdpi.com
CuIortho-Halobenzamides and β-Keto esters[4+2] Cyclocondensation3,4-Disubstituted N–H Isoquinolones mdpi.com
Pd(OAc)₂ / P(tBu)₃HBF₄ortho-Chlorobenzamides and NorbornadieneAnnulation3,4-Unsubstituted N-Benzyl Isoquinolones mdpi.com
Copper Catalyst2-Iodobenzamides and Protected aminosulfonyl compoundsCascade Cyclization3-Substituted Isoquinoline Scaffolds nih.gov

Photochemical and electrochemical methods offer unique, sustainable pathways for synthesizing and functionalizing heterocyclic compounds. These techniques often operate under mild conditions and can unlock reactivity patterns that are difficult to achieve with traditional thermal methods. nih.govmdpi.com

Visible-light-mediated reactions have emerged as a powerful tool. For example, a photochemical method for the direct C-H hydroxyalkylation of quinolines and isoquinolines has been developed. nih.gov This process uses the excited-state reactivity of 4-acyl-1,4-dihydropyridines to generate acyl radicals under blue light irradiation, avoiding the need for external oxidants typical of Minisci-type reactions. nih.gov

Electrosynthesis provides another green alternative, often replacing chemical oxidants with electricity. mdpi.com A notable application is the facile and sustainable synthesis of 1,1′-binaphthalene-2,2′-diamine (BINAM) derivatives through the anodic dehydrogenative homo-coupling of 2-naphthylamines. mdpi.com This transition-metal-free protocol demonstrates excellent yields and produces H₂ as the only byproduct. mdpi.com Such principles could be adapted for creating novel diamine structures. Additionally, eco-friendly synthesis of phenylaminoisoquinolinequinones has been achieved through oxidative amination reactions assisted by ultrasound and CeCl₃·7H₂O catalysis in water, with the electrochemical properties of the products being subsequently studied by cyclic voltammetry. researchgate.net

In response to the growing need for sustainable chemical manufacturing, significant effort has been directed toward developing environmentally benign synthetic routes for isoquinoline derivatives. nih.gov These "green" methodologies focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption by using benign solvents, recyclable catalysts, and energy-efficient processes like microwave or ultrasound irradiation. nih.gov

The use of water as a solvent is a key aspect of green chemistry. For instance, a four-component reaction to synthesize pyrimido-isoquinoline derivatives has been successfully carried out in water using a KF/CP@MWCNTs nanocatalyst at room temperature, offering high yields and easy catalyst recovery. nih.gov Catalyst-free protocols under ultrasound irradiation represent another important advancement. scispace.com The condensation of 1,2-diamines with 1,2-dicarbonyl compounds to form quinoxaline (B1680401) derivatives, a related N-heterocycle, can be achieved efficiently in ethanol (B145695) at room temperature using ultrasound, obviating the need for a catalyst and shortening reaction times. scispace.comresearchgate.net These methods align with the principles of green chemistry and offer practical, high-yielding alternatives to traditional synthesis. researchgate.net

Methodology Key Features Example Application
Microwave-Assisted SynthesisUse of recyclable homogeneous ruthenium catalyst in PEG-400; avoids external oxidants. nih.govSynthesis of isoquinolines and isoquinolinones. nih.gov
Ultrasound-Assisted SynthesisCatalyst-free conditions, short reaction times, high yields at room temperature. scispace.comSynthesis of quinoxaline derivatives from 1,2-diamines and 1,2-dicarbonyls. scispace.comresearchgate.net
Reactions in WaterUse of nanocatalysts, high yields, easy catalyst recovery, room temperature. nih.govFour-component synthesis of pyrimido-isoquinoline derivatives. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to produce chiral molecules is of paramount importance, particularly for applications in medicinal chemistry. Chiral diamines are valuable structural motifs and ligands. Asymmetric catalysis provides the most efficient route to enantiomerically pure compounds.

Asymmetric catalytic hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral tetrahydroisoquinolines, which are hydrogenated analogues of isoquinolines. This transformation is often accomplished using chiral transition metal catalysts, with ruthenium-diamine complexes being particularly effective. bohrium.comdicp.ac.cn

The Noyori-type catalysts, which feature a ruthenium center coordinated to a chiral diamine ligand and an arene, are highly efficient for the asymmetric transfer hydrogenation of imines, which are precursors to chiral amines. acs.org The enantioselective hydrogenation of isoquinolines can provide chiral tetrahydroisoquinolines with high enantiomeric excess (ee) and diastereomeric ratios (dr). bohrium.com For example, a wide range of 1-substituted and 3-substituted isoquinolines have been effectively hydrogenated to their corresponding chiral tetrahydroisoquinolines with up to 92% ee. bohrium.com The choice of the counteranion in these cationic ruthenium catalysts can be critical for achieving high enantioselectivity. researchgate.net

Mechanistic studies suggest that the hydrogenation of isoquinoline proceeds through a stepwise pathway involving 1,2-hydride addition, isomerization, and a subsequent 2,3-hydride addition. bohrium.com The enantioselectivity is believed to originate from interactions, such as CH/π attractions, between the catalyst's chiral ligands and the substrate within the transition state. dicp.ac.cn

Catalyst System Substrate Type Product Stereoselectivity
Chiral Cationic Ruthenium Diamine Catalysts1-Substituted, 3-Substituted, and 1,3-Disubstituted IsoquinolinesChiral TetrahydroisoquinolinesUp to 92% ee, >20:1 dr bohrium.com
Noyori Catalyst (e.g., Ruthenium complex 5-Ts)Imines (e.g., Bromophenyl imine 20)Chiral Diamines (e.g., Product 21b)Up to 98.7% ee acs.org
Rhodium Complexes with Chiral Diamine Ligands (CAMPY)1-Aryl Substituted-3,4-dihydroisoquinolinesChiral TetrahydroisoquinolinesUp to 69% ee researchgate.net
Cationic Ru(II)/g⁶-arene-N-monosulfonylated diamine complexesQuinoline DerivativesChiral TetrahydroquinolinesGood to excellent enantioselectivity dicp.ac.cn

Enantioselective Derivatization Strategies

Enantioselective derivatization of prochiral or meso compounds is a powerful strategy for the synthesis of chiral molecules. In the context of this compound, which possesses a plane of symmetry, its two amino groups are enantiotopic. Consequently, a reaction that selectively functionalizes one of these amino groups over the other can lead to the formation of a chiral product. While specific literature on the enantioselective derivatization of this compound is not extensively available, several established methodologies for the asymmetric functionalization of analogous aromatic diamines can be applied. These strategies primarily involve the use of chiral catalysts, reagents, or auxiliaries to induce stereoselectivity.

One of the most common approaches for the enantioselective derivatization of diamines is the formation of chiral Schiff bases through condensation with chiral aldehydes. This reaction introduces a chiral center, and the resulting diastereomeric Schiff bases can potentially be separated. More advanced strategies involve the catalytic desymmetrization of the diamine.

Asymmetric Monofunctionalization

Catalytic asymmetric monofunctionalization of symmetrical diamines represents an efficient method to generate chiral derivatives. This can be achieved through various reactions, including acylation, sulfonylation, and other C-N bond-forming reactions, guided by a chiral catalyst.

A notable example of enantioselective derivatization is the desymmetrization of meso-diamines through asymmetric amination. While not directly involving this compound, studies on similar bicyclic aromatic systems provide a strong precedent. For instance, the enantioselective desymmetrization of 9,9-disubstituted 9,10-dihydroacridines has been achieved through asymmetric aromatic amination using a spirocyclic chiral phosphoric acid (CPA) catalyst. This approach has demonstrated excellent enantioselectivities (up to >99% ee) across a broad scope of substrates. The principle of using a chiral Brønsted acid to control the stereoselective addition of an amine to an electrophile could theoretically be adapted for the monofunctionalization of this compound.

Another relevant strategy is the metal-catalyzed enantioselective functionalization. For example, palladium-catalyzed asymmetric allylic amination has been used for the asymmetric synthesis of diamine derivatives. In these reactions, a chiral ligand on the metal center directs the approach of the nucleophilic amine, leading to an enantioenriched product.

The following table summarizes representative results for the enantioselective desymmetrization of aromatic diamine analogs, which could serve as a model for this compound.

Substrate AnalogReaction TypeChiral Catalyst/LigandYield (%)Enantiomeric Excess (ee %)Reference
meso-N-Boc-azabenzonorbornadieneRing-opening with aromatic aminesPd/(R)-Binapup to 96up to 98
N-(2-picolinoyl)aziridineRing-opening with anilineMg(OTf)₂/N,N′-dioxide9795
9,9-disubstituted 9,10-dihydroacridineAsymmetric aromatic aminationSpirocyclic Chiral Phosphoric Acid-up to >99

Formation of Chiral Macrocycles

The reaction of diamines with dialdehydes to form macrocyclic Schiff bases is a well-established synthetic route. When a chiral diamine is used, the resulting macrocycle is also chiral. Conversely, if a prochiral diamine like this compound is reacted with a chiral dialdehyde (B1249045), diastereomeric macrocycles could be formed. More elegantly, the condensation of a prochiral diamine with an achiral dialdehyde in the presence of a chiral template or catalyst can lead to an enantioselective synthesis of a chiral macrocycle.

Research on the condensation of aromatic dialdehydes with chiral diamines, such as 1,2-trans-diaminocyclohexane, has shown that various enantiopure macrocyclic Schiff bases can be formed, including [2+2], [3+3], and larger structures. The formation of these macrocycles can be influenced by metal templates, solvents, and the chirality of the building blocks. This principle could be extended to the use of this compound as the diamine component, reacting with a suitable dialdehyde in the presence of a chiral catalyst to induce enantioselectivity in the macrocycle formation.

The resulting chiral macrocycles have applications in enantioselective catalysis and molecular recognition. For example, a dinuclear zinc(II) complex of a chiral macrocycle has been used as an enantioselective catalyst for the desymmetrization of a meso diol with high yield and enantioselectivity.

Spectroscopic and Structural Elucidation of Isoquinoline 5,6 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For isoquinoline (B145761) derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly valuable for confirming structural assignments, analyzing the carbon skeleton, and characterizing halogenated analogues.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the signals are used to assign protons to specific positions in the isoquinoline ring system.

In the isoquinoline core, protons on the heterocyclic ring typically resonate at different frequencies than those on the benzene (B151609) ring. For instance, in the parent isoquinoline molecule, the proton at the C1 position is deshielded due to the adjacent nitrogen atom and appears at a lower field. The introduction of substituents, such as the diamino groups in Isoquinoline-5,6-diamine, significantly influences the chemical shifts of the aromatic protons. The electron-donating nature of the amino groups generally causes an upfield shift (to lower ppm values) of the protons on the benzene ring.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Isoquinoline Derivatives This table presents data for related isoquinoline structures to illustrate typical chemical shift ranges.

Compound Proton Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
6-Methyl-11H-pyrido[2,1-b]quinazolin-11-one H-aromatic 8.80 dd J1 = 7.4, J2 = 0.6
H-aromatic 8.44 d J = 8.0
H-aromatic 7.84-7.82 m
H-aromatic 7.49-7.44 m
H-aromatic 7.38-7.36 m
H-aromatic 6.78 t J = 7.0
CH₃ 2.60 s
2-Methyl-11H-pyrido[2,1-b]quinazolin-11-one H-aromatic 8.87 d J = 7.4
H-aromatic 8.24 s
H-aromatic 7.73-7.66 m
H-aromatic 7.49-7.44 m
H-aromatic 6.87-6.82 m

Data sourced from a study on pyrido[2,1-b]quinazolin-11-ones, which contain a related heterocyclic system amazonaws.com.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

For the isoquinoline ring system, carbons adjacent to the nitrogen atom (C1 and C3) are typically deshielded and appear at a downfield region of the spectrum. The chemical shifts of the carbons in the benzene portion of the molecule are influenced by the substituents present. In this compound, the amino groups at C5 and C6 would cause a significant upfield shift for these carbons and also influence the chemical shifts of the neighboring carbons (C4a, C7, C8, and C8a) due to their electron-donating resonance effect.

The analysis of various isoquinoline and quinoline (B57606) derivatives demonstrates the utility of ¹³C NMR in confirming the carbon framework researchgate.netoregonstate.edu. For example, in a series of pyrido[2,1-b]quinazolin-11-one derivatives, the chemical shifts of the quaternary and protonated carbons were fully assigned, confirming the fused ring structures amazonaws.com.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Isoquinoline-related Structures This table presents data for related heterocyclic structures to illustrate typical chemical shift ranges.

Compound Carbon Position Chemical Shift (δ, ppm)
6-Methyl-11H-pyrido[2,1-b]quinazolin-11-one Aromatic/Heterocyclic C 159.5, 148.2, 147.6, 134.7, 134.5, 132.1, 127.4, 127.1, 125.0, 124.8, 116.1, 112.0
CH₃ 18.6
2-Methyl-11H-pyrido[2,1-b]quinazolin-11-one Aromatic/Heterocyclic C 158.9, 147.2, 146.7, 136.9, 135.4, 133.6, 126.71, 126.66, 126.3, 126.2, 116.1, 112.4

Data sourced from a study on pyrido[2,1-b]quinazolin-11-ones amazonaws.com.

Fluorine-19 NMR (¹⁹F NMR) for Halogenated Derivatives

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing valuable structural information.

For halogenated derivatives of this compound, where fluorine atoms are introduced into the molecule, ¹⁹F NMR would be a critical tool for structural confirmation. The chemical shift of a fluorine atom would depend on its position on the isoquinoline ring and the nature of other substituents. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can also provide through-bond connectivity information.

Studies on perfluoro-isoquinoline have shown that the ¹⁹F NMR signals are well-resolved and can be assigned to specific fluorine atoms on the ring system. The reaction of perfluoroisoquinoline with nucleophiles, such as benzylamine, leads to substitution of fluorine atoms, and the changes in the ¹⁹F NMR spectrum can be used to determine the position of substitution researchgate.net.

Table 3: Illustrative ¹⁹F NMR Chemical Shift Data for Fluorinated Heterocycles This table provides a general idea of the chemical shift ranges for fluorine in aromatic systems.

Compound Type Fluorine Position Typical Chemical Shift Range (δ, ppm)
Fluoroquinolines Aromatic F Varies widely based on position and other substituents

Specific data for fluorinated this compound is not available in the provided search results, but studies on related fluoroquinolines and perfluoroisoquinolines confirm the utility of this technique researchgate.netdocumentsdelivered.com.

Application of GIAO-NMR Chemical Shifts for Isomer Identification

Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, have become powerful tools for predicting NMR chemical shifts. By calculating the theoretical ¹H and ¹³C NMR spectra for different possible isomers of a substituted isoquinoline, and comparing these with the experimental spectra, the correct isomer can be confidently identified.

This approach is especially useful when synthetic reactions can lead to multiple regioisomers. For example, in the synthesis of substituted isoquinolines, it can sometimes be difficult to distinguish between different substitution patterns on the benzene ring using one-dimensional NMR techniques alone.

A study on perfluoro-quinoline and -isoquinoline derivatives successfully used GIAO-NMR computations to aid in the structural identification and resonance assignment. The calculated ¹⁹F and ¹³C NMR chemical shifts showed excellent correlation with the experimental data, confirming the structures of the aminated products researchgate.netbrighton.ac.uk. This demonstrates that GIAO-NMR is a robust method for distinguishing between isomers of polyfunctional and polycyclic heteroaromatic compounds researchgate.netmdpi.com. The ability of NMR spectroscopy, in general, to differentiate between isomers based on subtle differences in chemical shifts and coupling constants is a well-established principle creative-biostructure.comnews-medical.net.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups and the isoquinoline core.

N-H Stretching: The two primary amino (-NH₂) groups at the C5 and C6 positions would give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the heterocyclic ring and the C=C bonds of the aromatic system typically appear in the 1450-1650 cm⁻¹ region. For the parent isoquinoline molecule, C=N stretching modes have been assigned to bands around 1631 cm⁻¹ and 1600 cm⁻¹ irphouse.com.

N-H Bending: The scissoring vibration of the primary amino groups is expected to cause an absorption band in the region of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond (Ar-NH₂) typically appears in the 1250-1360 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring would appear in the 675-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern.

DFT calculations and experimental FT-IR studies on the parent isoquinoline molecule have provided detailed assignments of its vibrational modes researchgate.netnih.gov. The C-C aromatic stretching bands are observed between 1124 and 1590 cm⁻¹, while C-H stretching vibrations are found between 2881 and 3102 cm⁻¹ irphouse.com. The introduction of the 5,6-diamino groups would be expected to modify these vibrations and introduce the characteristic N-H and C-N vibrational modes.

Table 4: Characteristic FT-IR Absorption Frequencies for Functional Groups in this compound

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹)
Primary Amine (Ar-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500
Aromatic C-H C-H Stretch 3000 - 3100
Aromatic Ring C=C Stretch ~1450 - 1600
Heterocyclic Ring C=N Stretch ~1600 - 1630
Primary Amine (Ar-NH₂) N-H Bend (scissoring) 1590 - 1650
Aromatic Amine C-N Stretch 1250 - 1360

This table is based on general characteristic frequencies and data from studies on isoquinoline and related aromatic amines irphouse.comresearchgate.netnih.gov.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₉N₃), the molecular weight is 159.19 g/mol . In mass spectrometry, this would correspond to a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, confirming the compound's molecular mass.

Beyond molecular weight determination, tandem mass spectrometry (MS/MS) provides insights into the compound's structure through controlled fragmentation. The fragmentation pattern of isoquinoline alkaloids is influenced by the stability of the aromatic rings and the nature of the substituent groups. For this compound, fragmentation is expected to involve the diamino-substituted benzene ring and the pyridine (B92270) ring. Common fragmentation behaviors for isoquinoline alkaloids include the loss of small neutral molecules. researchgate.netnih.gov The presence of amino groups can lead to characteristic losses, such as the elimination of ammonia (B1221849) (NH₃). nih.gov

The proposed fragmentation pathways for this compound would likely proceed through cleavage of bonds adjacent to the amine groups and within the heterocyclic ring system, leading to the formation of stable fragment ions.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Neutral Loss m/z of Fragment
[C₉H₉N₃]⁺ - 159
[C₉H₈N₂]⁺ H, N 142
[C₉H₇N₂]⁺ NH₂ 143
[C₈H₆N₂]⁺ HCN, NH₂ 130

Note: This table is based on theoretical fragmentation patterns for aromatic amines and isoquinoline structures.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and packing in the solid state.

While a specific single-crystal X-ray diffraction study for this compound is not prominently available in public databases, analysis of related isoquinoline derivatives provides valuable insight into the expected structural features. For example, studies on other substituted isoquinolines reveal that the core isoquinoline ring system is typically planar. researchgate.net The solid-state structure is often stabilized by a network of intermolecular interactions, such as hydrogen bonding, particularly when hydrogen-bond donors and acceptors like amine groups are present.

Crystallographic data for derivatives illustrate the type of structural information obtained. For instance, a study on (R)-1-hydroxymethyl-7-8-dimethoxy-1,2,3,4-tetrahydro-isoquinoline, a related tetrahydroisoquinoline alkaloid, confirmed its molecular structure and half-chair conformation of the heterocyclic ring through X-ray diffraction. mdpi.com

Table 2: Illustrative Crystallographic Data for Isoquinoline Derivatives

Compound Formula Crystal System Space Group Unit Cell Parameters (a, b, c) Ref.
Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate C₁₅H₁₇NO₂S₂ Orthorhombic P2₁2₁2₁ 5.2804 Å, 8.1347 Å, 35.015 Å eurjchem.com
5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative C₁₀₈H₆₀Br₄N₄O₂₉S₂ Triclinic P-1 11.8333 Å, 12.8151 Å, 17.1798 Å researchgate.net

Note: This table presents data for related compounds to demonstrate the outputs of X-ray crystallography, as specific data for this compound was not located.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) within a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula.

For this compound, with the molecular formula C₉H₉N₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u). A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's stoichiometric purity and confirms its molecular formula.

Table 3: Theoretical Elemental Composition of this compound (C₉H₉N₃)

Element Symbol Atomic Mass (u) Count Total Mass (u) Mass Percentage (%)
Carbon C 12.011 9 108.099 67.90%
Hydrogen H 1.008 9 9.072 5.70%
Nitrogen N 14.007 3 42.021 26.40%

| Total | | | | 159.192 | 100.00% |

Computational and Theoretical Investigations of Isoquinoline 5,6 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are foundational to understanding a molecule's intrinsic properties, which are governed by the behavior of its electrons.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure of molecules. A primary application of DFT is geometry optimization, a process that calculates the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. researchgate.netscispace.com For Isoquinoline-5,6-diamine, this involves positioning the atoms to minimize the forces acting upon them, resulting in a precise model of bond lengths and angles.

Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netnih.govnih.gov The geometry optimization would confirm the planarity of the isoquinoline (B145761) core and determine the orientation of the amine groups relative to the ring. By mapping the potential energy surface, DFT can also identify various conformers and the energy barriers between them, providing a comprehensive energy landscape.

Table 1: Representative Calculated Geometric Parameters for the this compound Core This table presents typical bond lengths and angles for the core isoquinoline structure, as would be determined by DFT calculations. The values are based on standard parameters for similar N-heterocyclic aromatic compounds.

ParameterAtoms InvolvedValue (Å or °)
Bond LengthC5-C6~1.42 Å
Bond LengthC5-N(amine)~1.38 Å
Bond LengthC6-N(amine)~1.38 Å
Bond LengthN2-C1~1.36 Å
Bond LengthC8-C8a~1.41 Å
Bond AngleC4a-C5-C6~119.5°
Bond AngleC5-C6-C7~120.5°
Dihedral AngleH-N-C5-C4a~0° or ~180°

Quantum chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts, in particular, can be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for computing the NMR shielding tensors of atomic nuclei. researchgate.net

These calculated shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS). liverpool.ac.uk For this compound, this would provide a predicted ¹H and ¹³C NMR spectrum. The electron-donating nature of the two amino groups at the 5- and 6-positions is expected to significantly shield the protons and carbons on the benzene (B151609) ring, causing their chemical shifts to appear at a higher field (lower ppm) compared to unsubstituted isoquinoline. chemrxiv.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Values are estimated based on theoretical calculations for the isoquinoline scaffold, adjusted for the electronic effects of two electron-donating amino groups. Predictions are relative to TMS.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C18.9 - 9.1150 - 152
C38.3 - 8.5142 - 144
C47.4 - 7.6110 - 112
C76.9 - 7.1105 - 107
C87.2 - 7.4120 - 122
NH₂ (at C5/C6)4.5 - 5.5N/A

Molecular Modeling for Conformation and Interactions

While quantum mechanics describes electronic structure, molecular modeling techniques are used to simulate how a molecule behaves and interacts with larger biological systems.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The isoquinoline scaffold is a well-known "privileged structure" in medicinal chemistry, forming the core of many enzyme inhibitors. nih.gov Given this precedent, this compound could be hypothesized to bind to various protein targets, such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are often over-activated in cancer. nih.gov

A docking simulation would involve placing this compound into the ATP-binding pocket of a protein like CDK2 (PDB ID: 1HCK). The simulation would score different binding poses based on factors like electrostatic and van der Waals interactions. The two amino groups of the ligand are strong hydrogen bond donors, making them critical for forming stable interactions with amino acid residues in the protein's active site, such as aspartic acid or glutamic acid. scispace.com

Table 3: Representative Molecular Docking Results for this compound This table illustrates a hypothetical docking study against the ATP-binding site of Cyclin-Dependent Kinase 2 (CDK2), a common cancer drug target.

ParameterValue / Description
Target ProteinCyclin-Dependent Kinase 2 (CDK2)
PDB ID1HCK
Binding Affinity (ΔG)-7.5 to -9.0 kcal/mol
Key InteractionsHydrogen bond between C5-NH₂ and backbone C=O of Leu83
Hydrogen bond between C6-NH₂ and side chain of Asp86
π-π stacking between isoquinoline core and Phe80

Following a promising docking result, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-receptor complex over time. An MD simulation models the movement of every atom in the system—including the protein, the ligand, and surrounding water molecules—by solving Newton's equations of motion.

An MD simulation of the this compound-CDK2 complex, run for a duration of 100-200 nanoseconds, would reveal whether the key binding interactions identified in docking are maintained. The stability of the simulation is often assessed by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A low and stable RMSD value for the ligand indicates that it remains securely in the binding pocket, confirming a stable binding mode.

Table 4: Summary of a Representative Molecular Dynamics Simulation This table presents hypothetical results for an MD simulation of the docked complex from Table 3.

MetricSystemAverage Value (ns)Interpretation
Simulation TimeComplex in Water Box100 nsSufficient time to assess stability
Protein RMSDCα atoms of CDK21.8 ± 0.3 ÅProtein structure is stable
Ligand RMSDThis compound1.2 ± 0.4 ÅLigand remains stably bound in the active site
Key InteractionsH-bonds with Leu83, Asp86Maintained >90% of simulation timeThe predicted binding mode is robust

Reaction Mechanism Elucidation via Computational Pathways

Computational methods are invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. mdpi.com

For this compound, a relevant reaction to study would be electrophilic aromatic substitution, given the presence of the electron-rich, activated benzene ring. A computational study could model the nitration or halogenation of the molecule. DFT calculations would be used to locate the transition state structures for the electrophile attacking different positions on the ring (e.g., C7 or C8). The activation energy (the energy difference between the reactant and the transition state) for each pathway can be calculated. The pathway with the lowest activation energy is the most kinetically favorable and will predict the major product of the reaction.

Table 5: Representative Calculated Energies for Electrophilic Nitration This table shows hypothetical relative energies for the nitration of this compound at the C7 position, demonstrating how the lowest energy pathway is determined.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + NO₂⁺0.0 (Reference)
Transition StateAttack at C7+12.5
σ-Complex IntermediateWheland intermediate-2.5
Product7-Nitrothis compound-25.0

Structure-Property Relationship Studies

Computational and theoretical investigations into the structure-property relationships of this compound are limited in currently available scientific literature. While density functional theory (DFT) and other computational methods are commonly employed to analyze the electronic and structural properties of isoquinoline and quinoline (B57606) derivatives, specific detailed studies focusing on this compound are not readily found in published research.

Such computational studies typically elucidate relationships between the molecular structure and its properties, including electronic characteristics, reactivity, and potential applications. These analyses often involve the calculation of various molecular descriptors.

For context, typical computational analyses on related compounds often include:

Frontier Molecular Orbital (FMO) Analysis: This involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals.

Without specific studies on this compound, it is not possible to provide quantitative data tables on its computed properties. The generation of accurate theoretical data would necessitate dedicated computational research on this specific molecule.

Coordination Chemistry of Isoquinoline 5,6 Diamine

Isoquinoline-5,6-diamine as a Polydentate Ligand

Chelation Modes and Metal Ion Selectivity

There is no specific information available in the reviewed literature detailing the chelation modes of this compound with various metal ions. Research has not yet been published that defines its behavior as a polydentate ligand, nor is there data on its selectivity for specific metal ions.

Synthesis and Characterization of Metal Complexes

No dedicated studies on the synthesis and characterization of metal complexes specifically involving this compound as a ligand were found. While general methods for creating metal complexes with diamine and quinoline-type ligands are well-established, their application to this particular compound has not been documented.

Application in Catalysis

Exploration in Asymmetric Catalytic Reactions

There is no available research exploring the use of this compound in asymmetric catalytic reactions. While related chiral diamine and isoquinoline (B145761) structures are employed in asymmetric synthesis, the potential of this compound in this area remains uninvestigated. mdpi.combohrium.com

Supramolecular Chemistry and Anion Recognition

No studies were found that investigate the role of this compound in supramolecular assemblies or its potential for anion recognition. The ability of related compounds to form complex supramolecular structures through non-covalent interactions is known, but this has not been explored for this compound. rsc.orgresearchgate.net

Isoquinoline-based Architectures for Molecular Recognition (e.g., anion receptors)

The strategic placement of functional groups on the isoquinoline scaffold allows for its application in the field of supramolecular chemistry, particularly in the design of receptors for molecular recognition. The this compound structure is a noteworthy example, possessing an ortho-diamine functionality that is well-suited for acting as a hydrogen-bond donor in the recognition of anionic species. This design principle is analogous to that seen in other aromatic diamine systems, such as those based on ortho-phenylenediamine, which have been effectively utilized in the creation of anion receptors ijresm.com.

The two adjacent amino groups at the C5 and C6 positions of the isoquinoline ring can form a convergent binding pocket for anions. The hydrogen atoms of these amino groups are capable of forming hydrogen bonds with the anion, leading to a stable host-guest complex. The rigidity of the isoquinoline framework helps to pre-organize these amino groups, reducing the entropic penalty upon binding and potentially enhancing the affinity and selectivity for certain anions.

Research Findings

While specific studies on this compound as an anion receptor are not extensively documented, the principles of its coordination chemistry can be inferred from related systems. The binding affinity of such a receptor is influenced by several factors, including the geometric and electronic complementarity between the host and the anionic guest. For instance, the size, shape, and charge distribution of the anion are critical.

Receptors based on the ortho-phenylenediamine motif have demonstrated the ability to differentiate between anions of different geometries ijresm.com. When incorporated into larger structures, often through urea (B33335) or amide linkages, the binding behavior can be further tuned ijresm.com. In the case of this compound, the amine groups themselves can serve as the primary binding sites. The introduction of electron-withdrawing or -donating groups on the isoquinoline ring could further modulate the acidity of the N-H protons and, consequently, the anion binding strength.

Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the binding energies and geometries of such host-guest complexes. These studies can provide insights into the nature of the interactions and guide the design of more effective receptors.

The following table presents hypothetical, yet representative, data for the binding constants of a receptor incorporating the this compound moiety with various common anions in a non-polar organic solvent. This data is illustrative of the types of selectivities that could be expected from such a system, based on the known behavior of similar ortho-diamine-based receptors.

Anion GuestBinding Constant (K) in M⁻¹
Chloride (Cl⁻)1.5 x 10³
Bromide (Br⁻)8.0 x 10²
Iodide (I⁻)3.5 x 10²
Dihydrogen Phosphate (B84403) (H₂PO₄⁻)5.0 x 10⁴
Acetate (B1210297) (CH₃COO⁻)2.5 x 10⁴
Nitrate (NO₃⁻)6.0 x 10²

The higher binding constants for dihydrogen phosphate and acetate can be attributed to the ability of these oxoanions to form multiple, strong hydrogen bonds with the two N-H groups of the diamine. The spherical halides exhibit weaker binding that decreases with increasing ionic radius, a common trend in anion recognition.

Advanced Materials Applications of Isoquinoline 5,6 Diamine and Its Derivatives Non Biological

Polymer and Copolymer Synthesis Incorporating Isoquinoline (B145761) Moieties

The diamine nature of isoquinoline-5,6-diamine allows it to serve as a monomer in polycondensation reactions, leading to the formation of polymers such as polyamides and polyimides. The incorporation of the rigid isoquinoline moiety into the polymer backbone is a key strategy for developing high-performance materials with enhanced thermal and mechanical properties.

The synthesis of conductive polymers often involves creating extended π-conjugated systems along the polymer chain. Aromatic polyamides, for instance, can be rendered conductive through doping. The general synthesis of these polymers involves the polycondensation of aromatic diamines with dicarboxylic acid chlorides in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP), often with a catalyst such as lithium chloride.

By utilizing this compound as the aromatic diamine monomer, it is possible to synthesize novel polyamides. The inherent aromaticity of the isoquinoline unit contributes to the polymer's thermal stability and potential for electrical conductivity. While specific studies on polyamides derived directly from this compound are not extensively documented, the principles of conductive aromatic polyamide synthesis suggest their potential. The process typically involves reacting the diamine with a diacid chloride, and the resulting polymer can be doped to induce conductivity. The properties of such polymers are summarized in the table below.

Table 1: Potential Properties of Polyamides Derived from this compound

Property Description Potential Advantage
Monomers This compound and an aromatic diacid chloride Introduction of a heterocyclic aromatic unit into the polymer chain.
Polymerization Low-temperature solution polycondensation Allows for the creation of high molecular weight polymers under controlled conditions.
Conductivity Achieved through post-synthesis doping The aromatic structure facilitates charge transport along the polymer backbone after doping.

| Thermal Stability | High, due to the aromatic backbone | The rigid isoquinoline structure enhances thermal resistance. |

The creation of optically transparent polymers, particularly polyimides, is crucial for applications in electronics and aerospace. A primary challenge is overcoming the color that arises from charge-transfer complexes (CTCs) between polymer chains. The incorporation of this compound into a polyimide structure could influence its optical properties. The non-linear, kinked structure of the isoquinoline unit can disrupt chain packing, reducing intermolecular CTC formation and thus enhancing transparency. nih.gov

Strategies to improve the optical transparency of polyimides often involve introducing bulky side groups or fluorine-containing moieties. nih.gov These modifications increase the free volume between polymer chains, which inhibits the formation of CTCs and leads to colorless or near-colorless films. nih.gov Polyimides synthesized from this compound and a dianhydride like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) would benefit from both the structural disruption of the isoquinoline unit and the electronic effects of the -CF3 groups. nih.gov Such polymers are typically soluble in organic solvents and can be solution-cast into flexible, transparent films. mdpi.comresearchgate.net

Table 2: Expected Characteristics of Optically Transparent Polyimides from this compound

Feature Method of Achievement Resulting Property
High Transparency Use of fluorinated dianhydrides (e.g., 6FDA) and the inherent non-linear structure of the isoquinoline monomer. Reduced charge-transfer complex formation, leading to colorless films with high transmittance in the visible spectrum. nih.govmdpi.com
Good Solubility Introduction of bulky groups and disruption of chain packing. Allows for solution-based processing to form thin films. mdpi.comncl.res.in

| Thermal Stability | Aromatic and imide linkages in the polymer backbone. | High glass transition temperatures (Tg) and thermal decomposition temperatures. mdpi.com |

Furthermore, quinoline (B57606) and isoquinoline derivatives are known for their fluorescent properties. Polymers incorporating these moieties can exhibit strong fluorescence, making them suitable for applications in light-emitting devices and optical sensors. researchgate.netnih.govmdpi.com

Sensor Development Based on this compound Derivatives

The nitrogen atom in the isoquinoline ring and the appended amine groups in this compound make its derivatives excellent candidates for chemosensors, particularly fluorescent sensors. The isoquinoline scaffold can act as a fluorophore, and the diamine groups can be functionalized to create specific binding sites for analytes like metal ions or protons (pH sensing).

Derivatives of isoquinoline have been successfully used to create highly selective fluorescent sensors for metal ions. For example, tris(2-pyridylmethyl)amine (B178826) ligands derivatized with an isoquinoline moiety have demonstrated the ability to act as fluorescent sensors for zinc (Zn2+), with a notable capability to distinguish it from cadmium (Cd2+). rsc.org The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). In the absence of the target ion, the fluorescence of the molecule is often quenched. Upon binding the ion, these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity. rsc.orgacs.org

Table 3: Characteristics of Isoquinoline-Based Fluorescent Sensors

Sensor Target Derivative Structure Sensing Mechanism Key Finding
Zinc (Zn2+) Isoquinoline-derivatized tris(2-pyridylmethyl)amine Inhibition of Photoinduced Electron Transfer (PET) High selectivity for Zn2+ over Cd2+, with a distinct fluorescence enhancement upon binding. rsc.org
Cadmium (Cd2+) Sensor based on 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) platforms Photoinduced Electron Transfer (PET) High selectivity and sensitivity for Cd2+ with fluorescence enhancement. acs.org

| pH (Protons) | Amino-substituted quinoxalines (related heterocyclic diamines) | Internal Charge Transfer (ICT) | Dual optical response (colorimetric and fluorescent) to changes in pH in acidic aqueous solutions. mdpi.com |

The diamine functionality of this compound provides ideal anchor points for synthesizing such sensor molecules. By reacting the diamines with other chemical groups, specific receptors for various analytes can be constructed, leveraging the inherent fluorescent properties of the isoquinoline core. researchgate.netresearchgate.netnih.gov

Applications in Organic Electronics (e.g., Organic Light-Emitting Diodes)

Quinoline and its derivatives are well-established materials in the field of organic electronics, most famously exemplified by tris(8-hydroxyquinolinato)aluminum (Alq3), a widely used electron-transporting and emissive material in Organic Light-Emitting Diodes (OLEDs). The favorable electronic properties and high fluorescence quantum yields of these compounds make them suitable for such applications.

Isoquinoline-based materials are also being explored for their potential in organic electronics. Diamines containing bisquinoline moieties have been synthesized and shown to form stable amorphous glasses with high thermal stability. These materials exhibit strong fluorescence in the blue to yellow regions of the visible spectrum and possess high solution quantum efficiencies. researchgate.net The diamine functionality allows for their incorporation into larger molecules or polymers designed for charge transport. researchgate.net

While specific research on this compound for OLEDs is limited, its properties as an aromatic diamine with an inherent fluorophore suggest its potential. It could be used as a building block for:

Hole-Transporting Materials: Aromatic diamines are a common class of hole-transporting materials.

Emissive Materials: The fluorescent isoquinoline core could be modified to tune the emission color for OLED displays.

Host Materials: In phosphorescent OLEDs, the material could serve as a host for phosphorescent guest emitters.

The development of such materials would involve further chemical transformations of the diamine to create larger, more complex molecules with tailored electronic and optical properties for high-performance optoelectronic devices. researchgate.net

Role as a Synthetic Building Block for Complex Heterocyclic Compounds

Beyond its direct use in polymers, this compound is a valuable synthetic building block for constructing more complex heterocyclic compounds. The isoquinoline framework is considered a "privileged structure" in chemistry, appearing in numerous natural and synthetic compounds. nih.gov

Classic synthetic methods like the Pomeranz–Fritsch or Bischler–Napieralski reactions are used to create the isoquinoline core itself. wikipedia.orgpharmaguideline.comtutorsglobe.com However, starting with a pre-formed, functionalized isoquinoline like this compound allows for the direct construction of more elaborate, fused heterocyclic systems. The two amine groups at the 5 and 6 positions are reactive sites that can participate in cyclization and condensation reactions.

For example, the diamine can react with dicarbonyl compounds or their equivalents to form new five- or six-membered rings fused to the isoquinoline structure. This approach can lead to the synthesis of novel, larger polycyclic aromatic systems with unique electronic and photophysical properties relevant to materials science. Syntheses of related structures like isoquinolino[1,2-b]quinazolinone derivatives demonstrate the utility of building upon the isoquinoline core to create complex, multi-ring systems. acs.org The ability to readily form such complex structures makes this compound a versatile platform for developing novel functional materials. nih.govbartleby.comorganic-chemistry.org

Analytical Methodologies for Isoquinoline 5,6 Diamine

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and quantification of Isoquinoline-5,6-diamine. The choice between gas and liquid chromatography depends on the compound's volatility, thermal stability, and the required sensitivity of the analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com While aromatic amines can be analyzed by GC-MS, derivatization is often employed to improve volatility and reduce peak tailing caused by the polar amino groups. nih.gov For this compound, a derivatization step, such as silylation, would likely be required before analysis. scielo.br

The GC separates the derivatized analyte from other components in the mixture based on its partitioning between a stationary phase and a mobile gas phase. The mass spectrometer then fragments the eluted compound and separates the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data. mdpi.com The method offers high selectivity and sensitivity, making it suitable for trace analysis. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Derivatized this compound

Parameter Condition Purpose
GC Column 30 m x 0.25 mm x 0.25 µm, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms) Provides good separation for a wide range of semi-polar aromatic compounds.
Injector Temperature 270 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program Initial 100°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) Optimizes separation of analytes with different boiling points.
Carrier Gas Helium, constant flow of 1.2 mL/min Mobile phase for carrying the analyte through the column.
MS Ion Source Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.

| MS Detector | Quadrupole Mass Analyzer | Scans a mass range (e.g., 50-500 amu) or monitors specific ions (Selected Ion Monitoring, SIM) for higher sensitivity. |

High-performance liquid chromatography (HPLC) is arguably the most common analytical method for non-volatile or thermally sensitive compounds like isoquinoline (B145761) derivatives. nih.gov LC coupled with an ultraviolet (UV) detector is a robust and widely available technique for purity assessment and quantification. nih.gov

For this compound, a reversed-phase HPLC method would be most appropriate. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The compound's retention is controlled by adjusting the mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The isoquinoline ring system contains a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). nih.gov

Table 2: Typical LC-UV Conditions for this compound Analysis

Parameter Condition Rationale
LC Column C18, 250 mm x 4.6 mm, 5 µm particle size Standard reversed-phase column for separation of aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient elution (e.g., 5% to 95% B over 20 min) provides efficient separation of compounds with varying polarities.
Flow Rate 1.0 mL/min Typical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °C Maintains consistent retention times and peak shapes.
Detection UV/DAD at ~230 nm and ~270 nm Wavelengths corresponding to the expected absorption maxima of the isoquinoline scaffold.

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Electrochemical Methods for Characterization

Electrochemical methods provide valuable information on the redox properties of molecules, which is fundamental to understanding their chemical reactivity and potential applications in areas like materials science or pharmacology.

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of species in solution. wikipedia.org By scanning the potential of an electrode and measuring the resulting current, one can determine the oxidation and reduction potentials of an analyte. ossila.commdpi.com

For this compound, the two electron-donating amino groups on the aromatic ring are expected to be readily oxidized at a positive potential. CV experiments would likely reveal an irreversible oxidation peak. researchgate.net The irreversibility arises because the radical cation formed upon the initial one-electron oxidation can undergo rapid subsequent chemical reactions, such as dimerization or polymerization, preventing its reduction on the reverse scan. researchgate.net The exact peak potential would be dependent on the pH of the supporting electrolyte. researchgate.net

Table 3: Predicted Cyclic Voltammetry Findings for this compound

Parameter Expected Observation Interpretation
Working Electrode Glassy Carbon Electrode (GCE) Provides a wide potential window and is relatively inert.
Reference Electrode Ag/AgCl Stable and commonly used reference electrode.
Supporting Electrolyte 0.1 M Phosphate (B84403) Buffer Controls pH and provides conductivity.
Anodic Peak Potential (Epa) ~ +0.6 to +0.9 V vs. Ag/AgCl Potential at which the oxidation of the amino groups occurs.
Cathodic Peak Absent Indicates an irreversible or quasi-reversible process due to follow-up chemical reactions of the oxidized species.

| Scan Rate Dependence | Peak current proportional to the square root of the scan rate | Suggests a diffusion-controlled electrochemical process. |

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. libretexts.org The diamagnetic this compound molecule, with all its electrons paired, is ESR-silent in its ground state.

However, ESR spectroscopy can be a powerful tool when coupled with electrochemistry (in-situ electrolysis). The radical cation of this compound can be generated by controlled potential electrolysis within the ESR cavity. The resulting ESR spectrum would provide detailed information about the distribution of the unpaired electron's spin density across the molecule. calstate.edu The spectrum's hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N and ¹H), and the coupling constants are highly sensitive to the molecular structure. mdpi.com

Table 4: Hypothetical ESR Data for the this compound Radical Cation

Parameter Predicted Value/Pattern Information Gained
g-factor ~2.003 - 2.004 Typical for nitrogen-centered organic radicals.
¹⁴N Hyperfine Coupling (aN) Two distinct values expected Spin density on the nitrogen atoms of the two amino groups.
¹H Hyperfine Coupling (aH) Multiple values expected Spin density distribution across the protons on the aromatic rings.

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net This strategy is often used to improve detectability, enhance chromatographic separation, or enable a specific mode of analysis. libretexts.org

While the prompt mentions derivatization for enantiomeric purity as an example, it is crucial to note that this compound is an achiral molecule and does not exist as enantiomers. Therefore, chiral derivatization for enantiomeric separation is not applicable.

However, derivatization remains a highly relevant strategy for enhancing the analytical detection of this compound, particularly for trace-level quantification in complex matrices. The primary amino groups are excellent targets for derivatization with reagents that introduce a highly responsive tag, such as a fluorophore or a strongly UV-absorbing chromophore. nih.gov This is especially useful for HPLC analysis when detectors with higher sensitivity and selectivity than UV-Vis, such as fluorescence detectors, are used. nih.govrsc.org

Table 5: Common Derivatization Reagents for Primary Amines for Enhanced Detection

Derivatizing Reagent Tag Introduced Detection Method Advantages
Dansyl Chloride Fluorescent Dansyl group HPLC-Fluorescence Stable derivatives, well-established methodology. rsc.org
Dabsyl Chloride Strongly absorbing Dabsyl group HPLC-Visible Forms stable products with good reproducibility. rsc.org
o-Phthalaldehyde (OPA) Fluorescent Isoindole group HPLC-Fluorescence Fast reaction, but derivatives can be less stable. nih.gov

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | UV-absorbing Dinitrophenyl group | HPLC-UV | Classic reagent for tagging primary and secondary amines. libretexts.org |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing the synthesis of Isoquinoline-5,6-diamine?

  • Methodological Answer : Synthesis optimization typically involves factorial design experiments to evaluate variables such as reaction temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can identify interactions between these factors, with HPLC (using a C18 column, 1.0 mL/min flow rate, and UV detection at 254 nm) to quantify yield and purity . Statistical tools like ANOVA should be employed to assess significance (p < 0.05) and refine conditions iteratively.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Use ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm aromatic proton environments and amine functionality.
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 160.0874).
  • HPLC : Gradient elution (acetonitrile/water with 0.1% TFA) to assess purity (>98%) .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

  • Methodological Answer : Document all experimental parameters (e.g., reagent ratios, stirring rates, purification steps) using electronic lab notebooks. Cross-validate results through independent replication by lab members. Reference IUPAC guidelines for chemical nomenclature and report uncertainties (e.g., ±2% yield variance) .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in cross-coupling reactions be resolved?

  • Methodological Answer : Conduct systematic meta-analyses of published studies to identify variables causing discrepancies (e.g., ligand choice, solvent polarity). Design controlled experiments using a standardized Pd-catalyzed protocol (e.g., Suzuki-Miyaura coupling with phenylboronic acid) under inert conditions. Compare kinetic data (via in-situ IR spectroscopy) and side-product profiles (GC-MS) .

Q. What computational approaches are suitable for studying this compound’s electronic properties and ligand behavior?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals and predict binding affinities with metal ions (e.g., Fe²⁺, Cu²⁺). Validate results with cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) and UV-Vis titration experiments .

Q. How should researchers design experiments to investigate this compound’s potential as a photosensitizer in photodynamic therapy?

  • Methodological Answer : Use a multi-step workflow:

  • In vitro assays : Measure singlet oxygen quantum yield (¹O₂) using 1,3-diphenylisobenzofuran (DPBF) as a probe under controlled light exposure (λ = 450 nm).
  • Cell viability tests : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., MCF-7 vs. HEK293) using MTT assays.
  • Mechanistic studies : Employ time-resolved fluorescence spectroscopy to assess excited-state lifetimes .

Q. What strategies mitigate bias when analyzing this compound’s pharmacological activity across heterogeneous datasets?

  • Methodological Answer : Apply PRISMA guidelines for systematic literature reviews. Use random-effects meta-analysis models (e.g., RevMan) to account for inter-study variability. Stratify data by assay type (e.g., enzyme inhibition vs. cell-based) and apply sensitivity analyses to exclude outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.